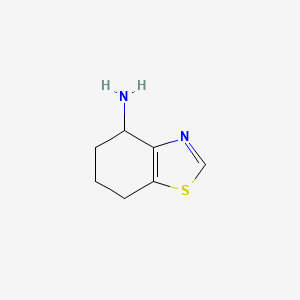

4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine is a heterocyclic organic compound with the molecular formula C7H10N2S It is characterized by a benzothiazole ring system that is partially saturated, making it a tetrahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with cyclohexanone under acidic conditions to form the desired benzothiazole ring system . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: More saturated benzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine has been identified as a promising candidate for developing antimicrobial agents, particularly against tuberculosis. Research indicates that derivatives of this compound exhibit significant inhibitory effects on Mycobacterium tuberculosis in vitro. The compound's mechanism involves interaction with bacterial proteins essential for growth and survival .

Anticancer Properties

Studies have shown that this compound can inhibit tumor growth across various cancer cell lines. For example:

- In Vitro Studies : The compound demonstrated an IC50 range from 1.2 µM to 5.3 µM against different cancer cell types, indicating selective cytotoxicity towards cancer cells while sparing normal cells.

- Mechanistic Insights : Investigations revealed that it activates caspase pathways leading to apoptosis in cancer cells and downregulates anti-apoptotic proteins .

Ligand Chemistry

The compound serves as a ligand for forming stable complexes with various metal ions. These metal complexes have been shown to exhibit enhanced biological activity compared to the free ligand. For instance:

| Metal Ion | Complex Stability | Biological Activity |

|---|---|---|

| Cr³⁺ | High | Antimicrobial activity |

| Cu²⁺ | Moderate | Anticancer properties |

| Ni²⁺ | Low | Limited activity |

This property is crucial for understanding the compound's mechanism of action and enhancing its therapeutic potential.

Neuropharmacology

Recent research has explored the potential of this compound derivatives as multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases complicated by depression. These compounds have shown inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), suggesting their utility in treating conditions like Alzheimer’s disease .

Case Study 1: Anticancer Activity

A study assessed the effects of this compound on several cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited significant cytotoxicity with minimal toxicity towards normal cells.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

- Pathogen Tested : Mycobacterium tuberculosis.

- Results : The compound showed promising results in inhibiting bacterial growth with an MIC (Minimum Inhibitory Concentration) lower than standard antibiotics used in treatment.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine

- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamine

Comparison: 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine is unique due to its specific substitution pattern on the benzothiazole ring. This substitution can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it suitable for specific applications .

Biological Activity

4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a benzothiazole moiety that contributes to its biological activity. The presence of nitrogen and sulfur atoms in the ring enhances its interaction with biological targets.

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties. A study on 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols demonstrated high selectivity against aneuploid cell lines compared to diploid ones. Structure-activity relationship (SAR) studies revealed that modifications at specific positions significantly enhance potency and selectivity against cancer cells .

2. Antimicrobial Properties

The compound has shown promising antimicrobial effects against various pathogens. For instance, 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine demonstrated significant antibacterial and antifungal activities. It has been particularly effective against resistant strains of bacteria and fungi.

3. Neuroprotective Effects

KNS-760704, a derivative of this compound, has been investigated for its neuroprotective properties in models of amyotrophic lateral sclerosis (ALS). It has shown efficacy in reducing reactive oxygen species (ROS) production and attenuating apoptosis in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways. For example, it has been shown to modulate the MAPK/ERK signaling pathway.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism. This modulation can lead to enhanced cell survival and proliferation under stress conditions.

Case Study 1: Antitumor Efficacy

A series of experiments evaluated the antitumor efficacy of 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols on human breast cancer cell lines (MCF-7 and MDA-MB-361). The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types .

Case Study 2: Neuroprotection in ALS Models

In vivo studies using the G93A-SOD1 mouse model for ALS demonstrated that KNS-760704 significantly improved motor function and delayed disease progression compared to untreated controls. Mechanistic studies indicated that the compound reduced mitochondrial dysfunction and oxidative stress in neuronal tissues .

Data Summary Table

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |

InChI |

InChI=1S/C7H10N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h4-5H,1-3,8H2 |

InChI Key |

VSOKWHPBZINGLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)SC=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.